molecular formula C8H12F6N5P B2814169 N<2>,N<2>,N<2>,N<2>-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2lambda<5>-triazaphosphinine-2,2-diamine CAS No. 85978-86-5

N<2>,N<2>,N<2>,N<2>-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2lambda<5>-triazaphosphinine-2,2-diamine

Cat. No. B2814169
CAS RN: 85978-86-5
M. Wt: 323.183
InChI Key: OFMKKSBAKSDTKO-UHFFFAOYSA-N
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Description

N<2>,N<2>,N<2>,N<2>-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2lambda<5>-triazaphosphinine-2,2-diamine is a useful research compound. Its molecular formula is C8H12F6N5P and its molecular weight is 323.183. The purity is usually 95%.
BenchChem offers high-quality N<2>,N<2>,N<2>,N<2>-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2lambda<5>-triazaphosphinine-2,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N<2>,N<2>,N<2>,N<2>-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2lambda<5>-triazaphosphinine-2,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N2,N2,N2,N2-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2λ5-triazaphosphinine-2,2-diamine is involved in the synthesis of complex ring systems and spirocyclic compounds through reactions with various silyl-tetraisopropylcyclodisilazanes and dilithiated diaminosilanes. These reactions result in coupled ring systems, showcasing its utility in the development of novel organophosphorus compounds (Meyer & Klingebiel, 1988).

Gas Permeation Properties

In the realm of material science, derivatives of N2,N2,N2,N2-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2λ5-triazaphosphinine-2,2-diamine, specifically diamine monomers, have been successfully synthesized for the preparation of hydroxyl-containing poly(ether-imide)s. These materials demonstrate excellent thermal and mechanical properties and are promising for gas separation applications due to their enhanced gas permeabilities (Lu et al., 2020).

Catalytic Activity in Multicomponent Reactions

Research has explored the use of N1,N1,N2,N2-tetramethyl-N1,N2-bis(sulfo)ethane-1,2-diaminium chloride, a related compound, as a new acidic ionic liquid catalyst. This catalyst has shown high efficiency in promoting multicomponent reactions, such as the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s and tetrahydrobenzo[a]xanthen-11-ones, highlighting its potential in organic synthesis (Zare et al., 2017).

Electrochemical Applications

The compound and its derivatives have been investigated for electrochemical applications, particularly in the synthesis and characterization of conducting copolymers. These materials, derived from thiophene derivatives and incorporating the structure of N1,N2-bis(thiophen-3-ylmethylene)benzene-1,2-diamine, show promise in enhancing the electrical conductivity of polymers, opening new avenues for their use in electronic devices (Turac et al., 2014).

properties

IUPAC Name

2-N,2-N,2-N',2-N'-tetramethyl-4,6-bis(trifluoromethyl)-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-triene-2,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F6N5P/c1-18(2)20(19(3)4)16-5(7(9,10)11)15-6(17-20)8(12,13)14/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMKKSBAKSDTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P1(=NC(=NC(=N1)C(F)(F)F)C(F)(F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F6N5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N<2>,N<2>,N<2>,N<2>-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2lambda<5>-triazaphosphinine-2,2-diamine

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